7-Hydroxyerogorgiaene

Description

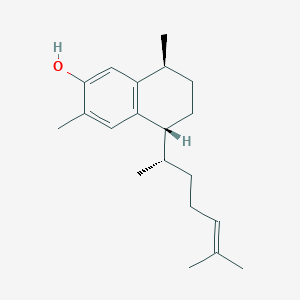

7-Hydroxyerogorgiaene is a serrulatane-based diterpene isolated from the marine octocoral Pseudopterogorgia elisabethae. It is characterized by a hydroxyl group at the C-7 position of its diterpene backbone, distinguishing it from its parent compound, erogorgiaene . This structural modification influences its physicochemical properties, such as solubility and binding affinity, which correlate with its biological activity.

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(5R,8S)-3,8-dimethyl-5-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C20H30O/c1-13(2)7-6-8-14(3)17-10-9-15(4)18-12-20(21)16(5)11-19(17)18/h7,11-12,14-15,17,21H,6,8-10H2,1-5H3/t14-,15-,17+/m0/s1 |

InChI Key |

HWRNTAPYVJUXEL-YQQAZPJKSA-N |

SMILES |

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C |

Isomeric SMILES |

C[C@H]1CC[C@@H](C2=C1C=C(C(=C2)C)O)[C@@H](C)CCC=C(C)C |

Canonical SMILES |

CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)CCC=C(C)C |

Synonyms |

7-hydroxyerogorgiaene |

Origin of Product |

United States |

Comparison with Similar Compounds

Bioactivity Profile :

- Antitubercular Activity : Demonstrates 77% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 μg/ml, outperforming erogorgiaene (96% inhibition at 12.5 μg/ml) in terms of required concentration .

Comparative Analysis with Analogous Compounds

Structural Analogs: Erogorgiaene vs. 7-Hydroxyerogorgiaene

Both compounds are diterpenes isolated from P. elisabethae, but their structural differences result in distinct biological profiles:

| Property | Erogorgiaene | This compound |

|---|---|---|

| Structure | Lacks hydroxyl group at C-7 | Hydroxyl group at C-7 |

| Antitubercular IC₅₀ | 12.5 μg/ml (96% inhibition) | 6.25 μg/ml (77% inhibition) |

| Solubility | Lower (hydrophobic core) | Higher (polar hydroxyl group) |

Key Findings :

- The hydroxyl group in this compound likely enhances solubility, enabling activity at lower concentrations despite slightly reduced inhibition compared to erogorgiaene .

- Erogorgiaene’s higher hydrophobicity may improve membrane permeability, contributing to its superior inhibition at higher concentrations .

Functional Analogs: Pseudopteroxazole Alkaloids

Pseudopteroxazole, homopseudopteroxazole, and seco-pseudopteroxazole are alkaloids from P. elisabethae with antitubercular activity.

| Compound | Inhibition % (12.5 μg/ml) | Structural Feature |

|---|---|---|

| Pseudopteroxazole | 97% | Oxazole ring |

| Homopseudopteroxazole | 88% | Modified side chain |

| Seco-pseudopteroxazole | 66% | Open-ring structure |

| This compound | 77% (at 6.25 μg/ml) | Hydroxylated diterpene |

Comparison Insights :

- Pseudopteroxazole’s oxazole ring confers the highest inhibition (97%), but this compound achieves comparable efficacy at half the concentration, suggesting diterpenes may have optimized pharmacokinetics .

- The absence of an oxazole in this compound implies a divergent mechanism of action compared to pseudopteroxazole derivatives.

Broader Context: Marine Diterpenes and Antiviral Compounds

This compound is part of a broader class of marine diterpenes with diverse bioactivities. For example:

Structural-Activity Trends :

- Hydroxylation (e.g., at C-7 in this compound) is a common modification enhancing target engagement in diterpenes.

- Linear diterpene backbones (as in erogorgiaene) favor membrane interaction, while cyclic structures (e.g., pseudopteroxazole) may optimize enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.